N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide
Description
N-(2-(4-Fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core fused with a sulfone group (5,5-dioxido), a 4-fluorophenyl substituent, and a pyrrolidin-1-yl-acetamide side chain. While direct data on this compound’s synthesis or bioactivity are unavailable in the provided evidence, analogous compounds (e.g., pyrazol-acetamide derivatives) highlight the importance of such structural motifs in drug discovery, such as enzyme inhibition or receptor binding .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4S/c18-11-3-5-12(6-4-11)22-15(13-9-27(25,26)10-14(13)20-22)19-16(23)17(24)21-7-1-2-8-21/h3-6H,1-2,7-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWVWERXAGPNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Insights :
- The 4-fluorophenyl group may improve metabolic stability relative to chlorophenyl or nitrophenyl substituents in analogs .
- The pyrrolidin-1-yl-acetamide side chain introduces steric bulk and basicity, which could affect binding affinity in biological targets compared to simpler acetamide groups .
Physicochemical Properties
Solubility and Crystallinity
- Sulfone Impact: The 5,5-dioxido group in the thieno-pyrazol core likely increases aqueous solubility compared to non-sulfonated analogs, as seen in sulfonamide drugs .
- Crystallography : Pyrazol derivatives (e.g., ) are often analyzed via X-ray diffraction using SHELX software . The target compound’s crystal structure may exhibit hydrogen-bonding networks similar to those in related pyrazol-acetamides, stabilizing the lattice .
NMR Spectral Comparison
While direct NMR data for the target compound are unavailable, demonstrates how substituents alter chemical shifts in pyrazol derivatives. For example:
- Region-Specific Shifts: Fluorine atoms in the 4-fluorophenyl group would deshield adjacent protons, causing downfield shifts in $ ^1H $-NMR compared to non-fluorinated analogs .
- Sulfone Effects : The sulfone group’s electron-withdrawing nature may shift carbonyl (C=O) peaks upfield in $ ^{13}C $-NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
